(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium is a complex organic compound with a unique structure that includes an ethenoxyimino group, an oxido group, and a pyrrolidin-1-ylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium typically involves multiple steps, including the formation of the ethenoxyimino group and the incorporation of the oxido and pyrrolidin-1-ylazanium moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium include other ethenoxyimino derivatives, oxido compounds, and pyrrolidin-1-ylazanium analogs. These compounds share similar structural features and chemical properties but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C6H11N3O2 |
---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7+ |
Clave InChI |
RJWXCQACZTVGIN-VQHVLOKHSA-N |
SMILES isomérico |
C=CO/N=[N+](\N1CCCC1)/[O-] |
SMILES canónico |
C=CON=[N+](N1CCCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.